molecular formula C14H28O3 B8034818 6-Hydroxy-tetradecanoic acid CAS No. 1747-18-8

6-Hydroxy-tetradecanoic acid

Cat. No. B8034818
CAS RN: 1747-18-8
M. Wt: 244.37 g/mol
InChI Key: XQMCCPUZOKUEHG-UHFFFAOYSA-N
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Description

6-hydroxy-tetradecanoic acid is a long-chain fatty acid.

Scientific Research Applications

  • Antioxidant, Anti-Elastase, and Anti-Urease Activities : 6-Hydroxy-tetradecanoic acid isomers exhibit antioxidant, anti-elastase, and anti-urease activities. These properties make them potential candidates for use in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).

  • Cytotoxic Effects : A study on Vicia monantha subsp. monantha seeds identified a hydroxy-fatty acid similar to 6-Hydroxy-tetradecanoic acid, which demonstrated cytotoxic effects on various cancer cell lines, including lung, prostate, breast, colon, and liver cancers (El-Halawany et al., 2019).

  • Synthesis and Labeling for Research : The synthesis of carbon-13-labeled tetradecanoic acids, including those similar to 6-Hydroxy-tetradecanoic acid, has been described. These labeled compounds are useful in research, particularly for studies involving lipid metabolism and biochemical pathways (Sparrow et al., 1983).

  • Cytochrome P450-Catalyzed Oxidation : Studies have shown that cytochrome P450 enzymes can catalyze the oxidation of fatty acids like tetradecanoic acid, leading to the production of hydroxy fatty acids. This has implications for understanding enzyme specificity and reaction pathways (Cryle et al., 2003).

  • Corrosion Resistance : Research on the corrosion resistance of n-tetradecanoic acid and its hybrid film with bis-silane on copper surfaces in seawater suggests potential applications in material science and corrosion prevention (Zhu et al., 2009).

  • Production of Medium-Chain-Length 3-Hydroxyalkanoic Acids : The metabolic engineering of Pseudomonas entomophila for the production of medium-chain-length 3-hydroxyalkanoic acids, including 3-hydroxytetradecanoic acid, highlights potential applications in biotechnology and chemical production (Chung et al., 2013).

properties

IUPAC Name

6-hydroxytetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-10-13(15)11-8-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMCCPUZOKUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415592
Record name Tetradecanoic acid, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1747-18-8
Record name Tetradecanoic acid, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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